![molecular formula C19H14F2N2O3 B2506231 N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-12-0](/img/structure/B2506231.png)
N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, synthesis, and applications, which can be extrapolated to form a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution, ester hydrolysis, and amidation reactions. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a multi-step process starting from commercially available precursors, with a total yield of 48.8% . Similarly, the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides involved the preparation and evaluation of binding at dopamine receptors, indicating a complex synthesis pathway that is critical for achieving selectivity in biological applications .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques such as X-ray diffraction, FT-IR, 1H NMR, 13C NMR spectroscopy, and MS . Density functional theory (DFT) calculations have been used to optimize molecular structures and compare them with experimental data, ensuring consistency between theoretical and practical findings . The conformational analysis of solvated compounds has also been performed using semi-empirical quantum mechanical methods, which show good agreement with X-ray structures .
Chemical Reactions Analysis
The chemical reactions involving related compounds often include the formation of amide bonds and the introduction of fluorine atoms into aromatic systems. The presence of the carbonyl group in the amide linker plays a pivotal role in the binding selectivity of compounds targeting dopamine receptors . The reactivity of such compounds can be influenced by the electronic effects of substituents, as well as the steric hindrance provided by the molecular framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the presence of ether and bulky fluorenylidene groups in aromatic polyamides affects their solubility in organic solvents and thermal stability, with glass transition temperatures ranging from 200 to 303°C and significant weight loss recorded above 511°C . The crystal structure analyses reveal different primary aggregation processes, which are determined by the intermolecular interactions present in the solid state . The molecular electrostatic potential and frontier molecular orbitals have also been investigated using DFT, revealing insights into the physicochemical properties of these compounds .
Applications De Recherche Scientifique
Toxicity of Organic Fluorophores Used in Molecular Imaging
Fluorophores, including compounds similar in structural complexity to N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, are explored for in vivo cancer diagnosis through optical imaging. This literature review addresses the toxicity concerns associated with fluorophores, highlighting the importance of assessing cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity before clinical application. The review finds that while some fluorophores exhibit considerable toxicity, their usage in molecular imaging is typically at much lower doses than those associated with adverse effects (Alford et al., 2009).
Structure and Dynamics of Fluorophosphate Na-Ion Battery Cathodes
Exploring the potential of fluorophosphate cathodes in sodium-ion batteries, this review addresses limitations in the reversible cycling of theoretical capacity. The study discusses the challenges in achieving full capacity utilization in NaxV2(PO4)2F3 and similar compounds, focusing on the combination of high voltage and reduced sodium diffusivity. This research provides insights into optimizing cathode materials for improved energy storage solutions (Dacek et al., 2016).
Microbial Degradation of Polyfluoroalkyl Chemicals
This review investigates the biodegradability of polyfluoroalkyl chemicals, which are structurally related to the target compound due to their fluorinated components. It emphasizes the environmental persistence of these compounds and their degradation into perfluoroalkyl acids. The study highlights the need for comprehensive environmental and ecotoxicological assessments to understand the fate and impact of these chemicals (Liu & Avendaño, 2013).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-14-8-6-13(7-9-14)12-26-23-10-2-5-17(19(23)25)18(24)22-16-4-1-3-15(21)11-16/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAKLVKBBYHWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)

![4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2506152.png)
![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one](/img/structure/B2506153.png)
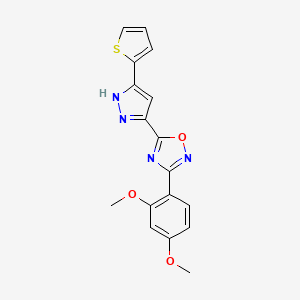
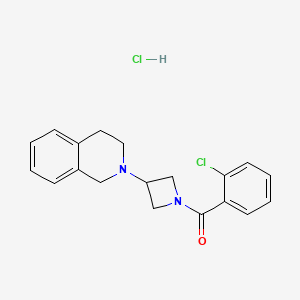
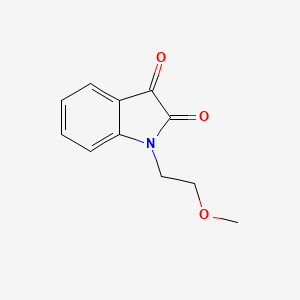
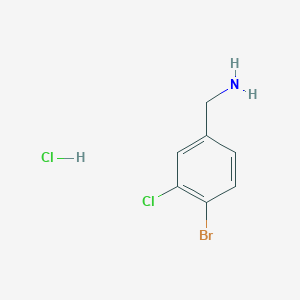
![1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2506161.png)
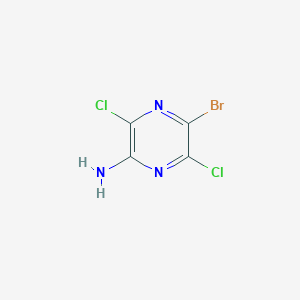

![N-[2-(dimethylamino)ethyl]-3-methoxypropanamide](/img/structure/B2506167.png)
![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)
